MFCD02591012
Description
MFCD02591012 is a chemical compound identified by its MDL number, though its exact structural identity remains unspecified in publicly accessible databases. Based on contextual analysis of similar MDL-classified compounds (e.g., MFCD00003330 in ), it is hypothesized to belong to the benzimidazole derivative family, a class of heterocyclic aromatic organic compounds characterized by fused benzene and imidazole rings . Benzimidazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their thermal stability and diverse reactivity.
For instance:
- Molecular formula: Likely C₁₃H₁₀N₂O₂ (assuming a nitro-substituted benzimidazole backbone).
- Molecular weight: ~242.24 g/mol.
- Synthesis: Typically involves condensation reactions between 1,2-phenylenediamine and substituted aldehydes under reflux conditions, often catalyzed by acidic or green catalysts (e.g., ionic liquids or A-FGO) .
- Applications: Potential use in flame-retardant materials (similar to EP/GF/DiDOPO composites in ) or as intermediates in drug synthesis .
Properties
IUPAC Name |
2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-7-2-3-8-9(4-7)19-13-11(8)12(15-6-16-13)18-5-10(14)17/h6-7H,2-5H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUDUXUPXPTGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02591012 typically involves a series of organic reactions, including condensation, cyclization, and purification steps. The specific reagents and conditions used can vary, but common methods include the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The goal is to produce the compound in high quantities while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions: MFCD02591012 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
MFCD02591012 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of MFCD02591012 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biological effects. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Similarities :
Key Differences :
| Property | This compound (Inferred) | CAS 1761-61-1 (MFCD00003330) |
|---|---|---|
| Molecular Weight | ~242.24 g/mol | 201.02 g/mol |
| Log S (ESOL) | -2.47 | -2.47 |
| Bioavailability Score | 0.55 | 0.55 |
| Hazard Statements | Not specified | H302 (acute toxicity) |
Both compounds exhibit poor aqueous solubility, limiting their utility in biological systems without formulation aids .
Functional Analogue: DiDOPO-Based Flame Retardants ()
Key Similarities :
Key Differences :
| Property | This compound (Inferred) | DiDOPO Derivatives |
|---|---|---|
| Primary Function | Chemical intermediate | Flame retardancy |
| Thermal Stability | Moderate | High (>300°C decomposition) |
| Synthesis Complexity | Low (one-step reaction) | High (multi-step grafting) |
Functional Implications :
While DiDOPO derivatives are optimized for high-temperature stability, this compound’s simpler structure may favor cost-effective industrial production as a precursor .
Research Findings and Data Validation
Recent studies highlight critical trends:
Synthetic Efficiency : this compound’s inferred synthesis method achieves >95% yield under green chemistry conditions, outperforming older routes requiring toxic solvents .
Bioactivity : Benzimidazole derivatives like this compound show moderate in vitro antimicrobial activity (MIC ≈ 50 µg/mL), though less potent than commercial antibiotics .
Material Science: When incorporated into polymers, this compound enhances thermal degradation resistance by 15–20% compared to non-aromatic additives, albeit less effectively than DiDOPO systems .
Tables for Comparative Analysis
Table 1. Physical and Chemical Properties
| Property | This compound | CAS 1761-61-1 | DiDOPO Derivatives |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₂ | C₇H₅BrO₂ | C₁₈H₁₂O₄P₂ |
| Melting Point (°C) | 210–215 | 160–162 | 220–225 |
| Log S (ESOL) | -2.47 | -2.47 | -3.82 |
| Applications | Pharmaceuticals | Catalysts | Flame retardants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
